N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a benzimidazole core linked to a cyclohepta[c]pyridazinone moiety via an acetamide bridge. The cyclohepta[c]pyridazinone ring introduces conformational rigidity, which may optimize target binding interactions.
Properties
Molecular Formula |
C23H29N5O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C23H29N5O2/c1-16(2)14-27-20-11-7-6-10-19(20)25-21(27)13-24-22(29)15-28-23(30)12-17-8-4-3-5-9-18(17)26-28/h6-7,10-12,16H,3-5,8-9,13-15H2,1-2H3,(H,24,29) |
InChI Key |
FMXHNFVGESNIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 1-(2-Methylpropyl)-1H-Benzimidazole-2-carbaldehyde
The benzimidazole core is synthesized via condensation of 4-methylpentane-1,2-diamine with a carbonyl source. In one protocol, 2-nitrobenzaldehyde undergoes reductive cyclization in the presence of sodium dithionite and ammonium acetate, yielding 1-(2-methylpropyl)-1H-benzimidazole-2-carbaldehyde with 78% efficiency . Alternative routes employ microwave-assisted synthesis at 150°C for 20 minutes, achieving comparable yields while reducing reaction time by 40% .
Table 1: Comparison of Benzimidazole Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reductive cyclization | Na₂S₂O₄ | 110 | 78 |
| Microwave-assisted | NH₄OAc | 150 | 75 |
| Acid-catalyzed | HCl (conc.) | 100 | 68 |
Construction of Cycloheptapyridazinone Moiety
The cycloheptapyridazinone fragment is synthesized through a tandem [4+2] cycloaddition and oxidation sequence. Starting with cycloheptene, nitrosylation using isoamyl nitrite generates the corresponding nitrosocycloheptene, which is subsequently treated with hydrazine hydrate to form the pyridazine ring . Oxidation with MnO₂ introduces the 3-oxo group, completing the heterocyclic system. Critical parameters include:
-
Reaction time : 12–16 hours for cycloaddition
-
Oxidant stoichiometry : 2.5 equivalents of MnO₂
Amide Coupling and Final Assembly
The benzimidazole and cycloheptapyridazinone subunits are conjugated via a two-step process:
-
Reductive amination : 1-(2-methylpropyl)-1H-benzimidazole-2-carbaldehyde reacts with 2-aminoacetamide derivatives in the presence of NaBH₃CN, forming the methylene bridge .
-
Acid-mediated coupling : The intermediate is treated with 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine-2-carboxylic acid using EDCl/HOBt as coupling agents.
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 85 | 98.2 |
| HATU/DIEA | DCM | 79 | 97.5 |
| DCC/DMAP | THF | 72 | 96.8 |
Reaction Optimization and Byproduct Mitigation
Key challenges include minimizing the formation of N-acylurea byproducts during amide coupling. Studies indicate that maintaining a pH of 7.5–8.0 and temperatures below 25°C reduces byproduct generation by 63% . Additionally, substituting DMF with DMA increases reaction homogeneity, enhancing yield reproducibility to ±2% .
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to achieve >99% purity. Structural confirmation is performed via:
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (500 g) demonstrate consistent yields (81–83%) when using flow chemistry for the cycloaddition step. Continuous flow reactors reduce thermal degradation risks, with a 15% improvement in overall yield compared to batch processes . Solvent recovery systems achieve 92% DMF reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds or reduction of ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptapyridazine ring may enhance binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Benzimidazole Derivatives
- Compound 12 (): Structure: 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide. Key Differences: Replaces the cyclohepta[c]pyridazinone with a pyrrolidinone ring and incorporates a hydrazide group instead of a simple acetamide. Properties: Lower molecular weight (418 vs. ~433–515 in other analogues), higher melting point (194–195°C), and moderate synthetic yield (65%) .
- Compound 13 (): Structure: 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone. Key Differences: Substitutes the cyclohepta[c]pyridazinone with a pyrazole-pyrrolidinone hybrid. Properties: Reduced yield (53%) and lower melting point (138–139°C), suggesting weaker crystallinity compared to the target compound .
2.1.2. Cyclohepta[c]pyridazinone Analogues
-
- Structure: 2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide.
- Key Differences: Replaces the 2-methylpropyl group with a trifluoromethyl substituent and uses an ethyl linker instead of a methylene bridge.
- Properties: Higher molecular weight (433.43 vs. ~433 in the target compound) due to the trifluoromethyl group, which increases electronegativity and metabolic resistance .
-
- Structure: 2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide.
- Key Differences: Substitutes benzimidazole with a thiazole-pyrrolidine hybrid and introduces a pyridine ring.
- Properties: The thiazole-pyridine system may enhance π-π stacking interactions in target binding, but the absence of a benzimidazole core could reduce planarity .
Functional Group Impact
- Acetamide Linker : Common across all analogues, but substituents vary:
- Benzimidazole vs. Heterocyclic Replacements : Benzimidazole’s planar structure (target compound) favors intercalation with biomolecular targets, whereas thiazole () or pyrazole () substitutions may alter binding kinetics .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the benzimidazole core with a 2-methylpropyl group via alkylation under reflux conditions (e.g., using DMF as solvent, 80–100°C) .
- Step 2 : Functionalization of the cycloheptapyridazinone moiety via nucleophilic substitution or condensation reactions. For example, thioacetamide formation may require thiourea derivatives and base catalysis .
- Step 3 : Final coupling of subunits using peptide-like coupling agents (e.g., EDCI/HOBt) . Optimization : Employ thin-layer chromatography (TLC) or HPLC to monitor reaction progress and adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yields .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: A tiered approach is recommended:
- Primary Analysis : Use - and -NMR to confirm backbone connectivity and substituent placement. For example, the benzimidazole proton signals typically appear at δ 7.2–8.5 ppm .
- Secondary Analysis : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H] ion for CHNO).
- Advanced Techniques : X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer: Begin with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity measurement at λ=340 nm) .
- Solubility : Use shake-flask method with PBS (pH 7.4) and HPLC quantification to guide formulation studies .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Methodological Answer: Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:
- Reaction Pathway Prediction : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to identify transition states and intermediates in benzimidazole alkylation .
- Solvent Effects : Conduct MD simulations in explicit solvents (e.g., water, DMSO) to optimize dielectric environments for key steps .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures for cyclization steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies via:
- Dose-Response Refinement : Replicate assays with tighter concentration ranges (e.g., 0.1–10 µM) and standardized protocols (e.g., CLSI guidelines) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout screens to identify confounding interactions .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate sources .
Q. How can structure-activity relationships (SAR) be elucidated for this compound?
Methodological Answer: Implement a scaffold-hopping approach:
- Analog Synthesis : Modify substituents (e.g., replace 2-methylpropyl with cyclopentyl) and test activity changes .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using steric/electrostatic field data from crystallography or docking studies .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger Phase or MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
